Product packaging for Octyl stearate(Cat. No.:CAS No. 109-36-4)

Octyl stearate

Cat. No.: B093945
CAS No.: 109-36-4
M. Wt: 396.7 g/mol
InChI Key: IIGMITQLXAGZTL-UHFFFAOYSA-N
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Description

Octyl Stearate (CAS 109-36-4), also known as 2-Ethylhexyl stearate, is an ester formed by the reaction of stearic acid and octyl alcohol (ethylhexanol) . This compound is recognized in research for its role as an excellent liquid emollient, solvent, and thickening agent . It is a clear, slightly yellowish oily liquid with low viscosity, which imparts a nongreasy, hydrophobic film when applied to surfaces, making it a subject of interest for developing lightweight, sensory-pleasing formulations . Its primary research value lies in its emollient and skin-conditioning properties, which are leveraged in the study of cosmetic and personal care products such as skin creams, lotions, sunscreens, and color cosmetics including lipsticks and eyeliners . The mechanism of action involves acting as a lubricant on the skin's surface, forming a protective barrier that helps prevent moisture loss without a heavy, greasy residue . Beyond personal care, this compound finds application as an intermediate and lubricating agent in industrial research, including the formulation of metalworking fluids, textile auxiliaries, lubricants, and paints, due to its good thermal stability . The global market for this compound is experiencing growth, driven by its expanding application spectrum in high-value industries and a rising focus on sustainable, bio-based ingredients . Available with a purity of 95% and above, this product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H52O2 B093945 Octyl stearate CAS No. 109-36-4

Properties

IUPAC Name

octyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C26H52O2/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-20-22-24-26(27)28-25-23-21-10-8-6-4-2/h3-25H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGMITQLXAGZTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1059367
Record name Octyl stearate
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Molecular Weight

396.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

109-36-4
Record name Stearic acid, octyl ester
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Record name Octyl stearate
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Record name Octadecanoic acid, octyl ester
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Record name Octyl stearate
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Record name Octyl stearate
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Record name OCTYL STEARATE
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Synthetic Methodologies and Process Optimization of Octyl Stearate

Conventional Esterification Pathways for Octyl Stearate (B1226849) Production

The most common method for producing octyl stearate is through the Fischer esterification reaction, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. mdpi.com

Acid-Catalyzed Esterification Mechanisms of Stearic Acid and 2-Ethylhexanol

The synthesis of this compound from stearic acid and 2-ethylhexanol is typically facilitated by an acid catalyst. europa.eu The reaction mechanism begins with the protonation of the carbonyl oxygen of the stearic acid by the acid catalyst, forming an alkyloxonium ion. This is followed by the nucleophilic attack of the 2-ethylhexanol molecule on the carbonyl carbon of the protonated stearic acid, leading to the formation of an intermediate product. This intermediate then loses a water molecule and a proton to yield the final ester, this compound. europa.eu

Comparative Analysis of Acid Catalyst Efficacy (e.g., sulfuric acid, p-toluenesulfonic acid)

Homogeneous acid catalysts like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are frequently used for the esterification of fatty acids. scispace.comatamankimya.com While both are effective, their performance can differ. For instance, in the esterification of oleic acid with 2-ethylhexanol, the presence of 1% solid p-TSA monohydrate in xylene at 140°C led to the completion of the reaction in 50 minutes. researchgate.net Without the solvent, a 93% mass concentration of the ester was achieved in just 10 minutes with 1% p-TSA. researchgate.net

Generally, homogeneous catalysts result in faster reaction kinetics compared to heterogeneous catalysts. mdpi.com However, they pose challenges in terms of catalyst separation from the product and potential reactor corrosion. scispace.com Sulfuric acid is a commonly used and effective catalyst for this type of reaction. researchgate.netacs.org

Optimization of Reaction Kinetics and Thermodynamic Parameters (temperature, pressure, reaction time, reactant molar ratios)

The efficiency of this compound synthesis is highly dependent on several key parameters. A study on the esterification of oleic acid and 2-ethylhexanol found that the reaction could be completed in 280 minutes at 170°C without a catalyst when using a concentrated alcohol medium. researchgate.net The use of a catalyst significantly reduces the required temperature and time. researchgate.net

The molar ratio of the reactants is also a critical factor. For example, in the synthesis of octyl oleate (B1233923) and this compound, increasing the amount of 1-octanol (B28484) from 1.25 times to 3 times that of oleic acid significantly increased the production of this compound. scispace.com

The following interactive table summarizes the optimization of various parameters in esterification reactions.

ParameterCondition/ValueOutcomeReference
Catalyst 1% p-TSA in xyleneReaction completed in 50 min at 140°C researchgate.net
Catalyst 1% p-TSA (no solvent)93% ester concentration in 10 min researchgate.net
Temperature 170°C (uncatalyzed)Reaction completed in 280 min researchgate.net
Molar Ratio 3x 1-octanol to oleic acid50% this compound production scispace.com

Heterogeneous Catalysis in Solid-Phase Esterification of Long-Chain Alcohols and Acids

To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been developed for the esterification of long-chain acids and alcohols. researchgate.net These heterogeneous catalysts are non-corrosive, environmentally friendly, and easier to separate from the reaction products. scispace.com Various materials, including ion-exchange resins like Amberlyst-15, zeolites, and silica-supported heteropoly acids, have been explored as solid acid catalysts. mdpi.com

Sulfonated polymer microspheres and sulfonic acid-supported metal-organic frameworks (UiO-66) have shown high activity and excellent reusability in the esterification of fatty acids. researchgate.net For instance, silica (B1680970)–sulphuric acid was found to be a highly efficient heterogeneous catalyst for the synthesis of esters from trimethylolpropane (B17298) and carboxylic acids, although its efficiency decreased with increasing alkyl chain length. researchgate.net

Natural Isolation and Biosynthetic Pathway Elucidation (e.g., from Plumeria acutifolia)

This compound has been isolated from natural sources, such as the stem bark of Plumeria acutifolia. scientiaricerca.comedwin.co.in In one study, n-octyl stearate was isolated from the chloroform (B151607) elute of a methanol (B129727) extract of the plant's stem bark. scientiaricerca.com The isolated compound was identified through chemical reactions and spectral analysis. scientiaricerca.comedwin.co.in Another study also reported the isolation of n-octyl n-octadecanoate (n-octyl stearate) from the stem barks of Plumeria rubra. rjpharmacognosy.ir The extraction process typically involves drying and powdering the plant material, followed by extraction with a solvent like methanol and subsequent chromatographic separation. scientiaricerca.comrjpharmacognosy.ir

Enzymatic Esterification for Sustainable this compound Synthesis

Enzymatic catalysis, particularly using lipases, presents a green and sustainable alternative to conventional chemical synthesis for producing this compound. mdpi.comnih.gov This method operates under milder conditions, often at lower temperatures and without the need for harsh solvents, resulting in more environmentally friendly products. nih.gov

Lipases, such as those from Candida rugosa, Candida antarctica (Novozym 435), and Rhizomucor miehei, are commonly used to catalyze the esterification of fatty acids and alcohols. mdpi.comnih.govembrapa.br The optimization of enzymatic synthesis involves evaluating variables like reaction time, temperature, enzyme concentration, and the molar ratio of alcohol to stearic acid. mdpi.com For instance, in the synthesis of alkyl stearates using Candida rugosa lipase (B570770), conversions of over 90% were achieved under optimal conditions. mdpi.com

The following table presents data from a study on the enzymatic synthesis of alkyl stearates.

AlcoholReaction Time (days)Temperature (°C)Alcohol:Stearic Acid Molar RatioConversion (%)
C8-OH 56015:1>90

Data adapted from a study on the optimization of enzymatic synthesis of alkyl stearates using Candida rugosa lipase. mdpi.com

The use of immobilized lipases is particularly advantageous as it allows for easy recovery and reuse of the biocatalyst, improving the economic viability of the process. mdpi.com

Biocatalyst Development and Immobilization Strategies

The use of lipases as biocatalysts for esterification reactions is a well-established practice due to their stability, broad substrate specificity, and versatility. rsc.org Lipases, such as those from Thermomyces lanuginosus (TLL), are often immobilized to improve their stability and facilitate reuse, which is crucial for industrial applications. rsc.orgnih.govpreprints.org

Immobilization of TLL can be achieved through physical adsorption onto various supports. nih.gov For instance, silica extracted from rice husks has been functionalized to create hydrophobic supports for TLL immobilization. nih.gov One study reported the functionalization of rice husk silica with triethoxy(octyl)silane, resulting in a support (Octyl-SiO2) that effectively immobilized TLL. nih.govnih.gov This process involves the interfacial activation of the enzyme on the support material. bvsalud.org The immobilization yield and the catalytic activity of the resulting biocatalyst are influenced by factors such as the initial protein loading. nih.gov Research has shown that immobilizing TLL on hydrophobic supports like octyl-agarose (B13739342) beads can lead to a more stable and hyperactivated enzyme form. mdpi.com

Another approach involves the immobilization of lipases on polymethacrylate (B1205211) (PMA) particles. bvsalud.org Studies have demonstrated that TLL immobilized on hydrophobic PMA particles exhibits high hydrolytic activity and is effective in synthesizing biolubricants like isoamyl oleate. bvsalud.org The choice of immobilization strategy can significantly impact the biocatalyst's performance, including its stability in different solvents and at various temperatures. bvsalud.orgunesp.br

Table 1: Biocatalyst Development and Immobilization of Thermomyces lanuginosus Lipase (TLL)

Support Material Functionalization Immobilization Method Key Findings Reference
Rice Husk Silica Triethoxy(octyl)silane (Octyl-SiO2) Physical Adsorption Achieved a maximum protein loading of ~22 mg/g of support with an initial protein loading of 40 mg/g. The immobilized lipase (TLL-Octyl-SiO2) showed high hydrolytic activity. nih.gov
Poly-methacrylate (PMA) particles Hydrophobic Physical Adsorption Maximum adsorbed protein loading of ~100 mg/g and hydrolytic activity of ~650 IU/g. Effective for biolubricant synthesis. bvsalud.org
Octyl-Agarose Beads Hydrophobic Interfacial Activation Results in a hyperactivated and more stable form of the lipase. The properties of the final biocatalyst can be modulated by altering immobilization conditions. mdpi.com
Chitosan (Chit) Hydrogel Glutaraldehyde (GA) activated Covalent Attachment Achieved a maximum lipase loading of 53-55 mg/g of support. bvsalud.org

Process Parameter Optimization for Enzymatic Conversion

Optimizing process parameters is critical for maximizing the yield and efficiency of the enzymatic synthesis of this compound. Key parameters that are frequently studied and optimized include temperature, reaction time, enzyme loading, and substrate concentration (molar ratio). mdpi.comrsc.org

Temperature: The reaction temperature influences the rate of reaction and the stability of the lipase. For many lipase-catalyzed reactions, temperatures between 40°C and 60°C are often found to be optimal. mdpi.com For instance, in the synthesis of octyl oleate, a higher conversion was observed at temperatures between 45 and 60°C. mdpi.com However, some thermostable lipases can operate at higher temperatures. preprints.org

Reaction Time: The time required to reach maximum conversion is another important parameter. Optimized processes aim to reduce the reaction time to improve productivity. For example, ultrasound-assisted synthesis has been shown to significantly reduce the reaction time for ester production compared to conventional methods. researchgate.net

Enzyme Loading: The amount of biocatalyst used directly impacts the reaction rate. However, simply increasing the enzyme concentration does not always lead to a proportional increase in conversion and can increase costs. mdpi.com Optimization studies aim to find the ideal enzyme loading that provides a high conversion rate in a reasonable timeframe. colab.ws

Substrate Molar Ratio: The molar ratio of the alcohol (octanol) to the fatty acid (stearic acid) is a crucial factor. An excess of one substrate can shift the equilibrium towards product formation but can also lead to enzyme inhibition. mdpi.commdpi.com Therefore, finding the optimal molar ratio is essential for maximizing yield. colab.ws

Response surface methodology (RSM) is a common statistical tool used to optimize these parameters simultaneously, allowing for the identification of the ideal conditions for maximum ester production. colab.wsoup.com

Table 2: Optimization of Process Parameters for Enzymatic Ester Synthesis

Ester Lipase Source Optimized Parameters Conversion/Yield Reference
Octyl Formate Novozym 435 40°C, 15 g/L enzyme, 1:7 formic acid to octanol (B41247) ratio 96.51% mdpi.com
Cetyl Stearate Thermomyces lanuginosus lipase 64°C, 21% biocatalyst mass, 1:1 molar ratio 91% nih.gov
Isopropyl Stearate Fermase CALB™ 10000 60.12°C, 5% w/w enzyme, 2.25:1 alcohol to acid ratio - colab.ws
Octyl Ethanoate Novozym 435 (ultrasound-assisted) 40°C, 0.03% catalyst, 1:2 octanol to vinyl acetate (B1210297) ratio 97.31% researchgate.net

Evaluation of Biocatalyst Reusability and Operational Stability in Continuous Systems

A significant advantage of using immobilized enzymes is their potential for reuse over multiple reaction cycles, which is crucial for the economic viability of the process. unesp.br Studies have shown that immobilized lipases can retain a high percentage of their initial activity after several batches. For example, TLL immobilized on functionalized rice husk silica retained 85-90% of its original activity after nine successive esterification batches. nih.gov Similarly, a biocatalyst of TLL on polymethacrylate fully retained its activity after twelve cycles. researchgate.net

The operational stability of immobilized biocatalysts is also evaluated in continuous systems, such as packed-bed reactors. nih.gov Continuous flow processes offer several advantages, including improved efficiency and easier process control. nih.gov In a continuous flow setup, a substrate solution is passed through a reactor containing the immobilized lipase. nih.gov The stability of the immobilized enzyme under continuous operation is a key performance indicator. Research on continuous flow biocatalysis has demonstrated high conversion rates and the potential for long-term operational stability of immobilized lipases. nih.gov For instance, lipases immobilized on nanoporous activated carbon have been used in continuous flow reactors for the hydrolysis of oils in wastewater, showing up to 99% efficiency. nih.gov

Green Chemistry Principles Applied to this compound Synthesis Research

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tradebe.cominstituteofsustainabilitystudies.com These principles are increasingly being applied to the synthesis of esters like this compound to create more sustainable and environmentally friendly manufacturing processes. iajps.com

Investigation of Solvent-Free Transesterification Approaches

A key principle of green chemistry is the use of safer solvents and, where possible, the elimination of solvents altogether. yale.edu Solvent-free reaction systems offer several advantages, including reduced waste, lower costs, and simplified product purification. rsc.org

The enzymatic synthesis of this compound and other esters is often investigated in solvent-free systems. rsc.orgresearchgate.net In such systems, the reactants themselves act as the solvent. While this can sometimes lead to challenges with substrate solubility and enzyme inhibition, successful high-conversion syntheses have been reported. rsc.org For example, the synthesis of n-octyl oleate has been optimized in a solvent-free system, achieving a conversion of 95.1%. researchgate.net Similarly, the production of cetyl stearate in a solvent-free medium has also been demonstrated. researchgate.net

Transesterification, another route to ester synthesis, can also be performed under solvent-free conditions. ekb.eg This approach involves reacting a fatty acid methyl ester with an alcohol in the presence of a catalyst, often an alkali catalyst like potassium carbonate, to produce the desired ester and methanol. ekb.eg Research has shown that this method can achieve high yields (over 88%) in relatively short reaction times and at moderate temperatures. ekb.eg

Assessment of Reaction Efficiency and Waste Minimization in Novel Synthetic Routes

The efficiency of a chemical reaction, from a green chemistry perspective, is often assessed using metrics like atom economy and E-factor (environmental factor). acs.org Atom economy measures the proportion of reactant atoms that are incorporated into the final product. acs.org Catalytic reactions, especially those using highly selective enzymes, are favored as they minimize waste by not requiring stoichiometric reagents. tradebe.comyale.edu

The goal of waste minimization is central to green chemistry. researchgate.net This involves designing synthetic routes that produce fewer byproducts and allow for the recycling of materials. google.comnema.go.ke In the context of this compound synthesis, using immobilized enzymes that can be easily separated and reused contributes significantly to waste reduction. nih.gov Furthermore, developing processes that operate under milder conditions (e.g., lower temperatures and pressures) reduces energy consumption, another key principle of green chemistry. yale.edu

Advanced Purification and Refinement Techniques for this compound

After the synthesis of this compound, purification and refinement steps are necessary to remove unreacted starting materials, catalysts, and byproducts to meet the required purity standards for its intended applications. atamankimya.com

Traditional purification methods for esters include washing, distillation, and filtration. google.com For instance, after esterification, the reaction mixture can be washed to remove the catalyst and then distilled to separate the final product from any remaining solvent or unreacted alcohol. google.com

More advanced techniques may be employed to achieve higher purity. Vacuum distillation is a common method used to purify esters, especially those with high boiling points, as it allows for distillation at lower temperatures, preventing thermal degradation of the product. cir-safety.org

Other refinement techniques can include decolorization and deodorization processes to remove trace impurities that may affect the color and odor of the final product. cir-safety.org For the removal of residual alcohols from crude ester products, a method involving treatment with water-soluble polysaccharide derivatives in a solid state has been described. google.com This process involves heating the crude ester to a liquid state, adding the polysaccharide powder, and then filtering to obtain a clear product. google.com

In cases where stearic acid itself is the starting material, its purity is crucial. Commercial stearic acid often contains other fatty acids like palmitic and oleic acid. google.com Purification of the stearic acid feedstock can be achieved through methods like recrystallization from a ketone solvent to achieve a purity of over 96%. google.com

For analytical purposes, gas chromatography (GC) with a flame ionization detector (FID) is a specific and precise method developed for the determination of residual 2-ethylhexanol in this compound. ijpar.com

Catalytic Neutralization and Vacuum Distillation Processes

Following the initial esterification reaction, which is typically catalyzed by a strong acid, the crude this compound contains residual catalyst and unreacted starting materials. csic.es These impurities must be removed to ensure the stability and quality of the final product. The primary methods for this purification stage are catalytic neutralization followed by vacuum distillation. cir-safety.org

Catalytic Neutralization

The first step in purification involves neutralizing the acid catalyst used during esterification. Homogeneous acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, are effective for the synthesis but require a subsequent neutralization step, which can generate significant wastewater. csic.es The process typically involves washing the crude ester with an alkaline solution. This converts the residual acid catalyst into a salt that can be separated from the organic ester phase.

Commonly used neutralizing agents include aqueous solutions of sodium hydroxide, potassium hydroxide, or sodium bicarbonate. dss.go.thgoogle.com The reaction mixture is cooled after esterification, and the alkaline solution is added. google.com This process converts the acid catalyst into a water-soluble soap, which is then removed by washing the organic phase with water until it becomes neutral. google.com The use of solid acid catalysts is an alternative that can circumvent the need for neutralization and extensive washing. csic.es

Vacuum Distillation

After neutralization and washing, vacuum distillation is employed to remove volatile impurities, primarily the residual alcohol (e.g., octanol or 2-ethylhexanol) and any remaining water. cir-safety.org This technique is essential for purifying thermally sensitive, high-boiling point compounds like this compound. google.com Distillation under reduced pressure allows for the separation of components at temperatures lower than their atmospheric boiling points, thus preventing thermal degradation of the ester. dss.go.th

This process is highly effective for removing low molecular weight impurities. nasa.gov The crude ester is heated under a high vacuum (e.g., pressures as low as 1-5 mm Hg), causing the more volatile components to evaporate and be collected separately, leaving behind the purified this compound. dss.go.th

Table 1: Parameters for Neutralization and Vacuum Distillation of Synthetic Esters

ParameterProcess StepTypical Conditions/AgentsPurposeReference
Neutralizing Agent Catalytic Neutralization5-30% Aqueous NaOH or KOH Solution; Sodium Bicarbonate SolutionTo neutralize residual acid catalyst from the esterification reaction. dss.go.thgoogle.com
Washing Catalytic NeutralizationDeionized waterTo remove water-soluble soaps and salts post-neutralization. google.com
Pressure Vacuum Distillation1-5 mm HgTo lower the boiling points of components, preventing thermal degradation. dss.go.th
Temperature Vacuum Distillation65 - 250 °CTo vaporize residual alcohol and other volatile impurities for separation. dss.go.thgoogle.com

Decolorization and Deodorization Methodologies for Enhanced Purity

For applications in cosmetics and personal care, this compound must be colorless and odorless. Therefore, additional purification steps focusing on decolorization and deodorization are necessary to enhance its purity. cir-safety.orggoogle.com

Decolorization

Decolorization aims to remove pigment impurities that impart an undesirable color to the ester. The most common method for this is adsorption, where the ester is treated with a solid adsorbent that has a high affinity for the color bodies. researchgate.net

Several materials can be used for this purpose, including activated carbon, activated clay (bentonite), silica gel, and diatomite. researchgate.netgoogle.comgoogle.com Research on synthetic esters has shown that activated carbon is particularly effective at removing color impurities compared to other adsorbents like active clay and neutral alumina. researchgate.net The process involves mixing the ester with the adsorbent, often at an elevated temperature (e.g., 80-81°C) for a specific duration (e.g., 55-60 minutes), followed by filtration to remove the adsorbent and the trapped impurities. google.comresearchgate.net In some processes, a mixture of adsorbents, such as montmorillonite, silica gel, and activated carbon, is used in a column through which a solution of the ester is passed. google.comgoogle.com

Table 2: Efficacy of Different Adsorbents in Synthetic Ester Decolorization

AdsorbentDecolorization EfficacyRemarksReference
Activated Carbon HighShows better decolorization capability than other common adsorbents. researchgate.net
Active Clay ModerateLess effective than activated carbon for certain synthetic esters. researchgate.net
Neutral Alumina ModerateLess effective than activated carbon. researchgate.net
Diatomite LowLower decolorization capability compared to activated carbon. researchgate.net
Attapulgite LowLower decolorization capability compared to activated carbon. researchgate.net

Deodorization

Deodorization is the final refining step to remove volatile compounds that contribute to unwanted odors and flavors. These compounds can include residual fatty acids, aldehydes, and ketones. googleapis.compan.olsztyn.pl The standard industrial method for deodorization is steam distillation under reduced pressure, also known as steam stripping. googleapis.com

In this process, the decolorized ester is heated to a high temperature (e.g., 180–270°C) under vacuum, and steam is injected directly into the liquid. pan.olsztyn.pl The steam helps to strip the volatile, odor-causing compounds from the non-volatile ester. The mixture of steam and volatile impurities is then drawn off by the vacuum system and condensed, leaving a purified, deodorized this compound product. pan.olsztyn.pl In some methods for cosmetic esters, deodorization can also be aided by adding a soap base solvent during the alkali washing stage. google.com

Advanced Analytical Characterization of Octyl Stearate

Chromatographic Techniques for Compositional and Purity Assessment

Chromatographic methods are indispensable for separating octyl stearate (B1226849) from potential impurities and quantifying residual reactants, ensuring the quality and consistency of the final product.

Gas chromatography (GC) with a flame ionization detector (FID) is a highly effective method for the determination of residual 2-ethylhexanol in octyl stearate. ijpar.com Given the significant difference in boiling points between 2-ethylhexanol and this compound, developing a suitable GC method presents a challenge. ijpar.com A validated method utilizes a capillary column, such as an HP-5MS, to achieve separation. ijpar.com The quantification is typically performed by preparing a standard solution of 2-ethylhexanol and comparing its peak area to that of the residual 2-ethylhexanol in the this compound sample. ijpar.com This technique is sensitive, with reported limits of detection and quantification as low as 0.02 ppm and 0.05 ppm, respectively. ijpar.com

A typical GC analysis involves dissolving the this compound sample in a suitable solvent like ethyl acetate (B1210297). ijpar.com The sample is then injected into the GC system, where the components are separated based on their volatility and interaction with the stationary phase of the column. The FID then detects the organic compounds as they elute from the column, generating a signal proportional to the amount of the substance.

To ensure the reliability and accuracy of the GC method for quantifying residual 2-ethylhexanol in this compound, a thorough validation process is conducted in accordance with International Council for Harmonisation (ICH) guidelines. ijpar.com This validation encompasses several key parameters:

Specificity: The method's ability to selectively detect and quantify the analyte (2-ethylhexanol) without interference from other components in the sample matrix, such as the this compound itself or other potential impurities. ijpar.com This is confirmed by injecting a blank solution and the sample solution and observing no interfering peaks at the retention time of 2-ethylhexanol. ijpar.com

Linearity: This establishes a proportional relationship between the concentration of the analyte and the detector response over a specified range. ijpar.com For the analysis of 2-ethylhexanol, linearity is typically assessed by preparing and analyzing a series of standard solutions at different concentrations (e.g., from 50% to 150% of the expected concentration). ijpar.com

Precision: This parameter measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample and the percentage of the added analyte that is detected is calculated.

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ijpar.com For the GC analysis of 2-ethylhexanol, robustness can be evaluated by intentionally altering parameters such as the flow rate and temperature program and observing any significant changes in the results. ijpar.com

Ruggedness: This assesses the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different analysts or different instruments. ijpar.com

The table below summarizes the validation parameters for a GC method for the quantification of 2-ethylhexanol in this compound.

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of 2-ethylhexanolPass
Linearity Correlation coefficient (r²) ≥ 0.99Pass
Precision Relative Standard Deviation (RSD) ≤ 2%Pass
Accuracy Recovery between 98% and 102%Pass
Robustness RSD within limits after minor parameter changesPass
Ruggedness RSD within limits with different analystsPass

This table is a representation of typical validation results and may not reflect specific study data.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection and identification power of mass spectrometry. ekb.eg It is a crucial tool for the structural confirmation of this compound and the identification of unknown impurities. unipi.it

In a GC-MS analysis, the sample is first separated by the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). unipi.it This ionization process causes the molecule to fragment into a series of smaller, characteristic ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint. ekb.eg

The fragmentation pattern of this compound in the mass spectrum provides valuable information about its structure. For instance, the molecular ion peak (M+) would correspond to the molecular weight of this compound (C26H52O2). Other significant fragments would arise from the cleavage of the ester bond and the hydrocarbon chains. By analyzing these fragments, the identity of the compound can be unequivocally confirmed. ekb.eg The mass spectra obtained can be compared with established libraries for positive identification. ekb.eg

Spectroscopic Elucidation and Structural Confirmation

Spectroscopic techniques provide detailed information about the molecular structure of this compound by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for elucidating the detailed molecular structure of organic compounds like this compound. primescholars.comresearchgate.net It provides information on the chemical environment of individual atoms within the molecule.

¹H NMR (Proton NMR): This technique provides information about the different types of protons (hydrogen atoms) in the molecule. The ¹H NMR spectrum of this compound would show distinct signals corresponding to the protons in the octyl and stearate portions of the molecule. The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the integration of the signal provides the relative number of protons of that type. The splitting pattern (multiplicity) of the signals gives information about the number of neighboring protons.

¹³C NMR (Carbon-13 NMR): This technique provides information about the different types of carbon atoms in the molecule. The ¹³C NMR spectrum of this compound would show a signal for each unique carbon atom. The chemical shift of each signal is characteristic of the type of carbon (e.g., carbonyl, methylene, methyl).

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound.

¹H NMR Chemical Shift (δ, ppm) Assignment
~ 0.88 (t)Terminal methyl protons (-CH₃) of stearate and octyl chains
~ 1.26 (m)Methylene protons (-CH₂-) of the long hydrocarbon chains
~ 1.61 (quintet)Methylene protons β to the ester oxygen (-O-CH₂-CH₂ -)
~ 2.28 (t)Methylene protons α to the carbonyl group (-CH₂ -COO-)
~ 4.05 (t)Methylene protons α to the ester oxygen (-O-CH₂ -)
¹³C NMR Chemical Shift (δ, ppm) Assignment
~ 14.1Terminal methyl carbons (-CH₃)
~ 22.7 - 31.9Methylene carbons (-CH₂-) of the long hydrocarbon chains
~ 34.4Methylene carbon α to the carbonyl group (-CH₂ -COO-)
~ 64.4Methylene carbon α to the ester oxygen (-O-CH₂ -)
~ 173.9Carbonyl carbon (-COO-)

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and other experimental conditions.

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are valuable techniques for identifying the functional groups present in a molecule. researchgate.net When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of IR radiation at these characteristic frequencies provides information about the types of bonds and functional groups present. nih.gov

The FTIR spectrum of this compound would exhibit several characteristic absorption bands that confirm its identity as an ester. The most prominent of these is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the ester. Other key absorptions include those from the C-O stretching of the ester linkage and the C-H stretching and bending vibrations of the long hydrocarbon chains.

The table below lists the characteristic FTIR absorption bands for this compound.

Functional Group Vibrational Mode Absorption Range (cm⁻¹)
C-H (alkane)Stretching2850 - 3000
C=O (ester)Stretching1735 - 1750
C-O (ester)Stretching1150 - 1250
C-H (alkane)Bending1375 - 1475

The presence of a strong absorption band around 1740 cm⁻¹ is a definitive indicator of the ester functional group in this compound. tubitak.gov.tr

Mass Spectrometry (MS) for Accurate Molecular Weight Determination

Mass spectrometry is a powerful analytical technique employed for the precise determination of the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, this method confirms its chemical formula, C26H52O2. The theoretical molecular weight of this compound is approximately 396.7 g/mol . nih.govthegoodscentscompany.comnist.gov

In a typical mass spectrometry analysis, such as Gas Chromatography-Mass Spectrometry (GC-MS), a sample of this compound is vaporized and then ionized. The resulting ions are separated based on their mass-to-charge ratio, and a detector measures the abundance of each ion. The resulting mass spectrum would ideally show a molecular ion peak [M]+ corresponding to the intact this compound molecule. This peak provides direct confirmation of the molecular weight. Fragmentation patterns observed in the spectrum can also offer structural information, further confirming the identity of the ester. The National Institute of Standards and Technology (NIST) maintains reference mass spectra for compounds like this compound, which can be used for comparison and verification. nist.gov

Molecular Properties of this compound

PropertyValueReference
Chemical FormulaC26H52O2 nih.govnist.gov
Molecular Weight396.7 g/mol nih.govnist.gov
Monoisotopic Mass396.396730897 Da nih.gov

Assessment of Interfacial and Surface-Active Properties

The Critical Micelle Concentration (CMC) is the concentration of a surfactant in a solution above which micelles begin to form. wikipedia.org This is a key characteristic of amphiphilic molecules that have distinct hydrophilic (water-loving) and lipophilic (oil-loving) parts, allowing them to aggregate in aqueous solutions to minimize contact between the lipophilic tails and water. wikipedia.orgstevenabbott.co.uk

This compound, however, is a highly lipophilic (fat-loving) and hydrophobic (water-repelling) ester. atamankimya.com It is insoluble in water and does not possess the significant hydrophilic portion necessary to form micelles in an aqueous environment. Therefore, the concept of a Critical Micelle Concentration in water is not applicable to this compound. Its function in formulations is not as a traditional surfactant that forms micelles, but rather as an emollient, solvent, and lubricant. atamankimya.com

The Hydrophile-Lipophile Balance (HLB) is a system used to classify surfactants and emulsifiers based on their degree of hydrophilicity or lipophilicity. wikipedia.orgpharmacy180.com The scale, developed by Griffin, typically ranges from 0 to 20. wikipedia.org A low HLB value indicates a more lipophilic (oil-soluble) character, while a high HLB value signifies a more hydrophilic (water-soluble) nature. wikipedia.orgpharmacy180.com This value is crucial for selecting the appropriate emulsifier to create stable emulsions, which are mixtures of immiscible liquids like oil and water. nih.gov

This compound (also known as ethylhexyl stearate) has a reported HLB value of 8. hlbcalc.com This value places it in the category of wetting and spreading agents and oil-in-water (O/W) emulsifiers. wikipedia.org

The HLB value of this compound directly influences its behavior in formulations:

Emulsion Stabilization : To create a stable emulsion, the HLB value of the emulsifier system should closely match the "required HLB" of the oil phase. pharmacy180.comnih.gov With an HLB of 8, this compound is effective in helping to form and stabilize oil-in-water emulsions, where small droplets of oil are dispersed within a continuous water phase. wikipedia.org It is often used in combination with other emulsifiers to achieve the precise HLB required for a specific formulation. pharmacy180.com

Formulation Type : Emulsifiers with HLB values between 3 and 6 are typically used for water-in-oil (W/O) emulsions, while those with values between 8 and 16 are suitable for O/W emulsions. wikipedia.org The HLB of 8 makes this compound particularly useful for creating lotions and creams with a lighter, non-greasy feel, which is characteristic of O/W systems.

Wetting and Spreading : Its HLB value also contributes to its function as a wetting and spreading agent, which improves the application and feel of cosmetic products on the skin. wikipedia.org

Interpretation of HLB Values

HLB Value RangeSurfactant Property/Application
1 - 3Anti-foaming agent
3 - 6W/O (water-in-oil) emulsifier
7 - 9Wetting and spreading agent
8 - 16O/W (oil-in-water) emulsifier
13 - 16Detergent
16 - 18Solubilizer or hydrotrope

Source: Adapted from Griffin, 1949 & 1954. wikipedia.org

Interactions and Mechanistic Studies of Octyl Stearate in Biological and Environmental Systems

Dermal and Cutaneous Interactions Research

Octyl stearate (B1226849), an ester of octyl alcohol and stearic acid, is a common ingredient in cosmetics and personal care products, valued for its emollient and skin-conditioning properties. allanchem.compaulaschoice.com.au Its interactions with the skin have been the subject of various studies to understand its effects on skin barrier function, hydration, and its potential as a carrier for other active compounds.

Investigation of Epidermal Barrier Function Modulation and Transepidermal Water Loss (TEWL)

The stratum corneum, the outermost layer of the epidermis, serves as the primary barrier against water loss and external aggressors. Transepidermal Water Loss (TEWL) is a key indicator of the integrity of this barrier; higher TEWL values suggest a compromised barrier. mednexus.orgalephbeauty.com Emollients like octyl stearate can play a role in modulating this barrier and reducing TEWL.

This compound functions as an occlusive agent, forming a thin, hydrophobic film on the skin's surface. atamankimya.comatamanchemicals.com This film acts as a barrier to water evaporation, thereby decreasing TEWL and helping the skin retain moisture. cosmeticsinfo.orgquora.com Studies have shown that occlusive agents can significantly reduce water loss through the epidermis. For instance, petrolatum, a highly occlusive substance, can reduce TEWL by over 98%. nih.gov While not as occlusive as petrolatum, esters like this compound contribute to maintaining skin hydration by slowing down water loss. nih.govnih.gov

Research comparing different emollient esters has highlighted variations in their effects on TEWL. A study evaluating body emulsions containing various esters found that a base cream without any ester and a cream containing octyl palmitate exhibited the most protective behavior with minimal water loss. uq.edu.au This suggests that the specific chemical structure of the ester influences its interaction with the skin and its effectiveness in reducing TEWL. The occlusive properties of these esters help to fill the gaps between corneocytes in the stratum corneum, reinforcing the skin's barrier function. nih.gov

The effectiveness of an emollient in reducing TEWL is also related to its ability to improve skin hydration. By preventing water from escaping, the skin remains more hydrated, which is crucial for maintaining a healthy barrier. mednexus.orgalephbeauty.com

Mechanistic Studies of Skin Hydration and Emollient Efficacy

The primary mechanism by which this compound enhances skin hydration is through its emollient and occlusive properties. As an emollient, it helps to soften and smooth the skin by filling the spaces between skin cells. atamankimya.comnih.gov Its occlusive nature, as previously discussed, forms a barrier that prevents water from evaporating from the skin's surface. atamanchemicals.comquora.com

When applied, this compound forms a non-greasy, hydrophobic film on the skin. atamankimya.comatamanchemicals.com This film not only locks in existing moisture but also gives the skin a soft and smooth appearance. atamankimya.com The efficacy of this compound as a moisturizer is attributed to its fatty acid component, which is similar to the skin's natural fatty acids, making it well-suited for skin preparations. atamankimya.comatamanchemicals.com

Studies have shown that emollients are directly responsible for the sensory characteristics of skincare products, such as spreadability and absorption, and they play a crucial role in regulating the moisture content of the epidermis. uq.edu.auresearchgate.net The molecular weight and viscosity of an emollient ester can influence its feel on the skin and its moisturizing capabilities. For example, esters with lower molecular weights and viscosities tend to feel less tacky and leave less residue. researchgate.net

A comparative study of different emollient esters in body emulsions revealed that while the rheological properties of the creams were similar, their skin hydration performances varied. uq.edu.au This underscores that the choice of emollient ester is a critical factor in the hydrating efficacy of a formulation.

Table 1: Emollient Action and Effects of this compound

PropertyMechanism of ActionObserved Effect on Skin
Emollient Fills gaps between corneocytes. nih.govSoftens and smooths the skin's surface. atamankimya.com
Occlusive Forms a hydrophobic barrier on the skin. atamankimya.comatamanchemicals.comReduces transepidermal water loss (TEWL) and helps retain moisture. cosmeticsinfo.orgquora.com
Hydrating Prevents water evaporation from the skin. atamankimya.comImproves skin hydration and overall skin health. atamankimya.com

Skin Penetration and Permeation Studies

The ability of a substance to penetrate and permeate the skin is a critical factor in its efficacy and its potential to act as a carrier for other substances.

In vitro and ex vivo models are essential tools for studying the dermal permeation of cosmetic ingredients without the need for human testing. xenometrix.chebi.bio These models typically use human or animal skin samples in diffusion cells, such as Franz cells, to measure the rate and extent of a substance's absorption. xenometrix.chebi.bio

Studies on a related compound, octyldodecyl stearoyl stearate, provide insights into the likely permeation behavior of large ester molecules. An in vitro study using human skin found that the permeation of octyldodecyl stearoyl stearate was very low. europa.eu After 48 hours, only a small fraction of the applied dose was recovered from within the skin, with the majority remaining on the surface. europa.eu Specifically, one study reported that 0.005% of the applied dose permeated the skin, with about 3% found in the epidermis and 1.5% in the tape-stripped layers, while approximately 95% remained on the skin surface. researchgate.netnih.gov

These findings suggest that large ester molecules like this compound have limited ability to penetrate the deeper layers of the skin, which is desirable for an emollient intended to function on the skin's surface. The stratum corneum acts as the primary barrier to the diffusion of such substances. nih.gov

Table 2: Summary of an In Vitro Human Skin Penetration Study of a Related Ester (Octyldodecyl Stearoyl Stearate)

ParameterResultReference
Permeation at 48 hours 0.023 ± 0.005 μg/cm² cir-safety.org
Percentage of Applied Dose Permeated 0.005% ± 0.001% cir-safety.org
Recovery from within the Skin (Epidermis & Tape Strips) 4% to 5% europa.eucir-safety.org
Recovery from Skin Surface 94.18% europa.eu

While this compound itself shows low skin penetration, it can act as a carrier agent for other ingredients. atamankimya.com Its solvent properties allow it to dissolve other active compounds and help them spread more evenly on the skin. atamankimya.com

The term "penetration enhancer" refers to substances that can increase the permeability of the skin to other molecules. google.com Various classes of chemicals, including certain fatty acid esters, can act as penetration enhancers by increasing lipid fluidity in the stratum corneum. google.com While this compound is a fatty acid ester, its primary role in formulations is often as an emollient and vehicle. However, by altering the properties of the formulation and the skin surface, it may indirectly influence the penetration of other active ingredients. For example, by improving the solubility of a drug in the formulation, it can increase the thermodynamic activity of the drug, pushing it into the stratum corneum. nih.gov

Influence on Skin Surface Chemistry and Environmental Interactions (e.g., ozone reactivity)

The skin surface is a dynamic environment that interacts with atmospheric pollutants like ozone. google.com Ozone can react with lipids on the skin surface, leading to oxidation and the formation of potentially irritating byproducts. google.com

Personal care products can alter the chemistry of the skin surface and its interaction with ozone. plos.org Lotions containing various ingredients can dilute the skin's natural lipids and introduce new compounds that may or may not react with ozone. nih.govunc.edu

This compound, being a saturated fatty acid derivative, does not readily react with ozone. plos.orgnih.gov Research has shown that in lotions containing saturated fatty acid derivatives like this compound and isopropyl palmitate, the reactivity with ozone is low. plos.orgnih.govunc.edu Instead, other unsaturated ingredients in the formulation, such as certain sunscreens or oleth-3-phosphate, are more likely to be the primary targets for ozone. plos.orgnih.gov

Ocular Biocompatibility Research

The assessment of ocular biocompatibility for chemical compounds is critical, particularly for those used in cosmetics and personal care products applied near the eye. Research into this compound has utilized both in vitro and in vivo models, as well as assessments within final product formulations.

In Vitro Ocular Irritation Assays

Specific data from in vitro ocular irritation assays performed directly on this compound were not prominently available in the reviewed literature. However, insights can be drawn from related compounds and alternative testing methods. For instance, a cell culture Agar overlay method, an in vitro technique, rated the chemically similar ingredient octyl palmitate as a "non-irritant". media-amazon.com In contrast, an in vivo study involving the instillation of undiluted this compound into rabbit eyes resulted in observations of slight, transient irritation. cir-safety.orgcir-safety.org

Further context is provided by studies on more complex esters, such as Octyldodecyl Stearoyl Stearate. A formulation containing 20.6% of this related compound was classified as minimally to mildly irritating in an EYETEX™ in vitro irritation assay. cir-safety.org

Biocompatibility Assessment in Specialized Topical Formulations

The biocompatibility of this compound has been evaluated within the context of specialized topical products intended for skin application. In clinical testing on human subjects, a formulation containing 7.6% this compound was found to be non-irritating, non-sensitizing, and non-photosensitizing. media-amazon.com These findings indicate good biocompatibility when used as a component in topical applications under normal use conditions.

Toxicological Profiles and Safety Assessment Methodologies

Toxicological evaluation of this compound has focused on its acute effects upon oral and dermal exposure, its potential to cause skin irritation and sensitization, and its genotoxic potential.

Acute Oral and Dermal Toxicity Investigations

This compound exhibits a low potential for acute toxicity following oral ingestion. cir-safety.org Studies in animal models have established a high lethal dose (LD50), underscoring its low toxicity via this route of exposure. Specific investigations found that an oral dose of 8 ml/kg of undiluted this compound did not lead to any fatalities in rats. cir-safety.org

Table 1: Acute Oral Toxicity of this compound

Test Animal LD50 Value Source(s)
Rat >2,000 mg/kg industrialchemicals.gov.au
Rat No deaths at 8 ml/kg cir-safety.org
Mouse >10 g/kg media-amazon.com

Direct data on the acute dermal toxicity of this compound is limited. However, research on closely related esters provides strong evidence of its safety profile. For example, a study on octyl palmitate, a chemically similar ingredient, applied at 9.4 ml/kg to both intact and abraded rabbit skin produced no adverse effects. media-amazon.com Likewise, studies on another related ester of 2-ethylhexanol at doses up to 9.4 mL/kg on rabbit skin resulted in no deaths or signs of systemic toxicity. industrialchemicals.gov.au

Skin Irritation and Sensitization Mechanisms in Experimental Models

Experimental studies have been conducted to understand the mechanisms of skin irritation and sensitization related to this compound. In animal models, undiluted this compound has been shown to cause minimal skin irritation. cir-safety.orgcir-safety.org Studies using rabbits, a common experimental model for dermal irritation, consistently report a low irritation potential. cir-safety.orgcir-safety.org

Regarding sensitization, which involves an immunological response to a chemical, direct data on this compound is supplemented by findings from related compounds and finished formulations. Studies on similar esters suggest that this compound is not expected to be a skin sensitizer. industrialchemicals.gov.au This is corroborated by human clinical tests, where a topical formulation containing 7.6% this compound was demonstrated to be non-sensitizing. media-amazon.com

Table 2: Skin Irritation and Sensitization Profile of this compound

Assay Type Subject Test Material Finding Source(s)
Skin Irritation Rabbit Undiluted this compound Minimal irritation cir-safety.orgcir-safety.org
Sensitization Human Formulation with 7.6% this compound Non-sensitizing media-amazon.com
Sensitization Potential N/A Based on related esters Not expected to be a sensitizer industrialchemicals.gov.au

Genotoxicity and Mutagenicity Evaluations (e.g., Ames Test, micronucleus assay)

Genotoxicity testing is employed to determine if a substance can damage genetic material (DNA), potentially leading to mutations. While earlier safety reviews noted a lack of available genotoxicity data for this compound, subsequent information has become available. cir-safety.orgcir-safety.org

A key study utilizing the bacterial reverse mutation assay, commonly known as the Ames test, has been performed. jasco.com.auarchive.org This test uses strains of Salmonella typhimurium to detect a chemical's potential to cause gene mutations. In this assay, this compound was found to be negative, indicating it did not induce point mutations under the test conditions. jasco.com.au No studies utilizing the in vivo micronucleus assay specifically for this compound were identified in the reviewed literature.

Table 3: Genotoxicity Data for this compound

Assay Test System Result Source(s)
Ames Test Salmonella typhimurium Negative jasco.com.au
Micronucleus Assay Not specified Data not available N/A

Toxicokinetic and Metabolic Fate Investigations of this compound

The understanding of a chemical's interaction with biological systems is fundamentally rooted in its toxicokinetic profile, which encompasses its absorption, distribution, metabolism, and excretion (ADME). For this compound, while direct and comprehensive data remains somewhat limited, a consistent picture emerges from studies on structurally related esters.

Absorption, Distribution, Metabolism, and Excretion (ADME) Pathways

Absorption: The molecular weight of this compound, which is also known as ethylhexyl stearate, is 396.69 g/mol . atamanchemicals.comeuropa.eu Molecules with a molecular weight under 500 are generally considered favorable for oral absorption. atamanchemicals.comeuropa.eu The high lipophilicity of this compound, indicated by a high log Pow, suggests that absorption via micellar solubilization is a likely mechanism, which is particularly relevant for substances with low water solubility. atamanchemicals.comeuropa.eu Dermal absorption of the intact molecule is considered possible due to its molecular weight, although a QSAR calculation predicted a very low level of dermal absorption. atamanchemicals.comeuropa.eu

Distribution: Following absorption, the distribution of a substance is influenced by its molecular weight, lipophilicity, and water solubility. atamanchemicals.comeuropa.eu Lipophilic compounds like this compound are likely to distribute into cells, potentially leading to higher intracellular concentrations, especially in fatty tissues. atamanchemicals.comeuropa.eu However, the rapid metabolism of such esters means that the distribution of the hydrolysis products, octanol (B41247) and stearic acid, is of greater significance. atamanchemicals.comeuropa.euindustrialchemicals.gov.au

Metabolism: Upon oral ingestion, it is expected that this compound undergoes enzymatic hydrolysis in the gastrointestinal tract, breaking down into 2-ethylhexanol and stearic acid. atamanchemicals.comeuropa.euindustrialchemicals.gov.au This process is a common metabolic pathway for esters of short-chain alcohols and fatty acids. atamanchemicals.comeuropa.eu The resulting stearic acid can be stored as triglycerides in fat depots or integrated into cell membranes, and it also serves as an energy source. atamanchemicals.comeuropa.eu

Excretion: The primary route of excretion for the metabolic products of this compound is expected to be through expired air as carbon dioxide, a result of the oxidation of the fatty acid. europa.eu Fatty acids are generally not excreted to a significant degree in urine or feces unless their intake surpasses the body's caloric needs. europa.eu

A study on the structurally similar ethyl oleate (B1233923) in rats showed that the substance was well-absorbed orally, with the main excretion route for the radioactivity being expired air in the form of CO2. europa.eueuropa.eu

Hydrolysis and Biotransformation Products in Vivo

The in vivo biotransformation of this compound is centered around the hydrolysis of its ester bond. atamanchemicals.comeuropa.euindustrialchemicals.gov.au This enzymatic cleavage is a critical step in its metabolism.

Primary Metabolites: The direct products of this hydrolysis are 2-ethylhexanol and stearic acid. atamanchemicals.comeuropa.euindustrialchemicals.gov.au Both of these metabolites are naturally occurring substances and have their own well-established metabolic pathways. industrialchemicals.gov.au

Further Biotransformation:

Stearic Acid: This saturated fatty acid is a common component of dietary fats and is readily metabolized by the body. cir-safety.org It can be utilized for energy through beta-oxidation or incorporated into triglycerides for storage in adipose tissue. atamanchemicals.comeuropa.eueuropa.eu

2-Ethylhexanol: This alcohol is oxidized to its corresponding fatty acid and then follows similar metabolic pathways as other fatty acids. europa.eu

The continuous turnover of stored fatty acids ensures that they are constantly being metabolized and excreted, which suggests that significant bioaccumulation of the stearic acid moiety of this compound is not anticipated unless caloric intake is excessive. atamanchemicals.comeuropa.eu

Interactive Data Table: Predicted ADME Profile of this compound

Parameter Prediction/Finding Supporting Rationale
Absorption (Oral) FavorableMolecular weight < 500 g/mol . atamanchemicals.comeuropa.eu
Absorption (Dermal) Possible, but lowMolecular weight allows for some penetration, but QSAR predicts low absorption. atamanchemicals.comeuropa.eu
Primary Metabolism HydrolysisEnzymatic cleavage into 2-ethylhexanol and stearic acid. atamanchemicals.comeuropa.euindustrialchemicals.gov.au
Distribution Primarily as metabolitesThe hydrolysis products, octanol and stearic acid, are distributed. atamanchemicals.comeuropa.euindustrialchemicals.gov.au
Excretion Mainly as CO2Oxidation of the fatty acid metabolite leads to excretion via respiration. europa.eu
Bioaccumulation Not expectedReady hydrolysis and metabolism of the fatty acid component. industrialchemicals.gov.au

Structure-Activity Relationship (SAR) Studies in Biological Interactions

While specific and extensive structure-activity relationship (SAR) studies focusing solely on this compound are not widely published, valuable insights can be drawn from broader research on fatty acid esters and related lipophilic compounds.

The biological activity of this compound is intrinsically linked to its chemical structure: a long-chain fatty acid (stearic acid) esterified with a branched-chain alcohol (2-ethylhexanol). atamankimya.com This structure imparts significant lipophilicity, which governs its interactions with biological membranes and its function as an emollient and skin conditioning agent. atamankimya.com

Research into catecholic antioxidants and their lipophilic esters has provided some relevant SAR principles. In these studies, the length of the ester's alkyl chain was found to influence antioxidant activity, with long-chain esters sometimes exhibiting different activity profiles compared to short-chain esters. acs.org For instance, one study noted that elongating the chain from twelve to sixteen carbons led to a decrease in antioxidant capacity, a phenomenon potentially related to the conformational freedom of the acyl chain. acs.org

In the context of Toll-like receptor 2 (TLR2) specific monoacyl lipopeptides, the nature of the N-acyl chain was shown to be critical for activity. nih.gov While this is a different class of molecules, it highlights the principle that the length and nature of lipid chains are key determinants of biological interactions at the molecular level. nih.gov

For this compound itself, its biological effects are largely considered in the context of its physical properties as an emollient and its metabolic fate. atamankimya.com The hydrolysis to stearic acid and 2-ethylhexanol means that the ultimate biological activities are those of its constituent parts. atamanchemicals.comeuropa.euindustrialchemicals.gov.au Stearic acid is a common dietary fatty acid with a well-understood role in cellular structure and energy metabolism. cir-safety.org

Interactive Data Table: Structural Features of this compound and Their Functional Implications

Structural Feature Functional Implication Relevant SAR Principle
Ester Linkage Susceptible to hydrolysisThe ester bond is the primary site of metabolic breakdown in vivo. atamanchemicals.comeuropa.euindustrialchemicals.gov.au
Long Alkyl Chain (Stearyl) High lipophilicity, emollient propertiesChain length and saturation influence physical properties and interactions with skin. atamankimya.com
Branched Alcohol (Octyl) Influences physical properties (e.g., viscosity, feel)The structure of the alcohol moiety affects the overall properties of the ester. atamanchemicals.com

Applications and Advanced Materials Research Involving Octyl Stearate

Research in Emulsion Science and Technology

Octyl stearate (B1226849), an ester of octanol (B41247) and stearic acid, is a subject of significant interest in emulsion science due to its versatile properties. Its molecular structure, featuring a long hydrocarbon chain, makes it a valuable component in the formulation of various emulsion systems.

Octyl stearate functions as an effective emulsifier and dispersant in a variety of complex systems. atamankimya.com Its utility stems from its ability to reduce the interfacial tension between immiscible liquids, such as oil and water, facilitating the formation and stabilization of emulsions. ijirss.comresearchgate.net In cosmetic and personal care formulations, it is often used to create stable oil-in-water (O/W) or water-in-oil (W/O) emulsions, contributing to the desired texture and consistency of products like creams and lotions. nbinno.comspecialchem.com The lipophilic nature of its long hydrocarbon tail allows it to interact with oil phases, while the ester group provides a degree of polarity, enabling interaction with aqueous phases. This dual characteristic is crucial for its role as a dispersant, where it aids in the uniform distribution of solid particles or pigments within a liquid medium, preventing agglomeration and settling. allanchem.com Research has also explored its application in industrial contexts, such as in the formulation of printing inks and other systems requiring stable dispersions. researchgate.net

The stability of an emulsion is a critical factor for its efficacy and shelf-life. lemmel.net Emulsions formulated with this compound generally exhibit favorable stability profiles. The long, saturated stearate chain contributes to the formation of a stable interfacial film around the dispersed droplets, which acts as a barrier to coalescence. researchgate.net The effectiveness of this compound in stabilizing emulsions is influenced by several factors, including its concentration, the ratio of the oil and water phases, and the presence of other surfactants or stabilizers. nih.gov

Studies have shown that increasing the concentration of the emulsifier, up to a certain point, can lead to a decrease in the particle size of the dispersed phase, resulting in a more stable emulsion. nih.gov The stability of these emulsions can be evaluated under various conditions, such as different temperatures and stress conditions, to predict their long-term performance. nih.gov The table below summarizes the stability of an emulsion based on varying concentrations of key components.

Internal Phase (%)Emulsifying Agents (%)Water (%)Stability
30370Less Stable
301570More Stable
451555Optimal Stability

This table illustrates the impact of component concentration on emulsion stability, showing that an increase in the emulsifying agent and internal phase, with a corresponding decrease in the water phase, can lead to a more stable formulation. nih.gov

The rheological properties of an emulsion, such as its viscosity and flow behavior, are significantly influenced by the presence of this compound. nbinno.com As an emollient and thickening agent, this compound can modify the viscosity of emulsion systems. atamankimya.com The rheological behavior of an emulsion can range from Newtonian, where viscosity is independent of the shear rate, to non-Newtonian, where viscosity changes with the shear rate. ijirss.comresearchgate.net

The concentration of the dispersed phase and the droplet size are key factors affecting the viscosity of an emulsion. researchgate.netmdpi.com Generally, an increase in the volume fraction of the dispersed phase leads to an increase in viscosity. nih.gov this compound can influence these parameters by affecting the packing of the dispersed droplets and the interactions between them. The table below outlines the relationship between aqueous phase content and the viscosity of a water-in-crude oil emulsion.

Aqueous Phase Content (%)Viscosity Behavior
< 20Newtonian
> 20Non-Newtonian, with a sharp increase in viscosity

This table demonstrates that as the aqueous phase content in a water-in-crude oil emulsion surpasses 20%, the viscosity increases significantly and the behavior shifts from Newtonian to non-Newtonian. mdpi.com

In certain industrial applications, particularly in the petroleum industry, the breaking of emulsions, or demulsification, is a critical process. researchgate.net While this compound is primarily known for its role in stabilizing emulsions, understanding the factors that can lead to the destabilization of stearate-containing emulsions is important. Demulsification involves the use of chemical agents, known as demulsifiers, to break down the interfacial film and promote the coalescence of dispersed droplets. researchgate.netonlinescientificresearch.com

Research into the demulsification of crude oil emulsions has shown that the efficiency of this process is dependent on various factors, including the type and concentration of the demulsifier, temperature, and the composition of the crude oil. researchgate.netresearchgate.net Studies have investigated the use of various stearate esters as demulsifiers, with findings indicating that their effectiveness is linked to their surface-active properties. researchgate.net The table below presents data on the demulsification efficiency of different stearate esters.

DemulsifierEffective Concentration (ppm)Time for 100% Water Separation (minutes) at 60°C
DAOE100-140015
Mixture of (DAOE100-1 + DAOP100-2) in a 3:1 ratio40015
Mixture of (DAOE100-2 + DAOP100-1) in a 1:3 ratio4009

This table shows the demulsification efficiency of different stearate ester formulations, indicating that a specific mixture of ethoxylated and propoxylated diamino-octane stearate esters can achieve complete water separation in a shorter time. researchgate.net

Integration in Advanced Lubricant Formulations

This compound is a valuable component in the formulation of advanced lubricants, particularly in the metalworking industry. allanchem.com Its lubricating properties, thermal stability, and compatibility with other lubricant components make it a suitable choice for various applications. atamankimya.com

In metalworking fluids, this compound acts as a lubricant to reduce friction and wear between the cutting tool and the workpiece. allanchem.comstle.org This leads to improved tool life, better surface finish of the machined part, and increased operational efficiency. google.com It is particularly effective in applications involving aluminum and its alloys. atamankimya.comneuchem.com

During the cold rolling of aluminum, lubricants are essential to control the friction between the rolls and the aluminum sheet, ensuring a smooth and uniform reduction in thickness. emerald.com this compound's good thermal stability makes it suitable for such high-pressure and high-temperature processes. atamankimya.com It can be used as a component in water-dispersible cold rolling oil compositions, which offer excellent cooling capabilities and lubricity. google.com The table below details a composition of a cold rolling lubricant containing a stearate ester.

ComponentPercentage (%)
C12-C15 oxo alcohol30.0
Oleic acid10.0
2-ethylhexyl stearate15.0
Mineral oil40.0
Dispersant (A)2.5
Dispersant (D)2.5

This table provides an example of a cold rolling lubricant formulation for aluminum, where 2-ethylhexyl stearate (a compound similar to this compound) is a key component. google.com

Research on Viscosity Modification in Ester-Based Lubricants

In the formulation of ester-based lubricants, maintaining a stable viscosity over a wide range of operating temperatures is crucial for optimal performance. Viscosity Index (VI) improvers are additives used to reduce the extent of viscosity change with temperature. Research in this area has explored various polymeric additives to enhance the viscosity index of lubricating oils.

One area of relevant research involves the synthesis and evaluation of polyacrylate copolymers as viscosity index improvers. Studies have investigated copolymers derived from the esterification of acrylic acid with different long-chain alcohols, including octyl alcohol (a precursor to this compound). These studies have demonstrated that the effectiveness of these polyacrylate additives as VI improvers is influenced by the molecular weight of the copolymer and the length of the alkyl chain. researchgate.netut.ac.ir For instance, research has shown a direct correlation between an increase in the alkyl chain length (from C8 to C12) and the effectiveness of the viscosity index improvement. researchgate.net

The mechanism behind this improvement is attributed to the behavior of the polymer coils in the lubricant. At lower temperatures, the polymer coils are less soluble and remain contracted. As the temperature rises, their solubility increases, causing the coils to expand. This expansion counteracts the natural decrease in the base oil's viscosity, resulting in a more stable viscosity profile across a range of temperatures. scirp.org While these studies focus on polyacrylates derived from octyl alcohol rather than this compound itself, the findings suggest that the long alkyl chain of the stearate portion of this compound could contribute favorably to the viscosity characteristics of a lubricant formulation, though its primary role is often as a base oil or co-basestock with inherent lubricity.

Additive TypeAlkyl Chain LengthEffect on Viscosity Index (VI)Reference
Polyacrylate CopolymerC8 - C12Increased effectiveness with longer chain length researchgate.net
Polyacrylate CopolymerC8 - C16Effective as VI improvers ut.ac.ir

Thermal Stability and Oxidative Resistance Studies in Lubricant Applications

The performance of a lubricant is significantly dependent on its thermal and oxidative stability. High temperatures and the presence of oxygen can lead to the degradation of the lubricant, forming sludge, varnish, and corrosive byproducts, which can impede performance and damage machinery. Ester-based lubricants, including those formulated with this compound, are known for their good thermal stability. atamankimya.com

Vegetable oil-based lubricants, which are chemically similar to synthetic esters like this compound, have been the subject of numerous studies on thermal and oxidative degradation. nih.govacs.org The primary challenge with many natural oils is their susceptibility to oxidation due to the presence of unsaturated fatty acid chains. nih.gov this compound, being a saturated ester, is inherently more resistant to oxidation compared to unsaturated esters.

The thermal stability of a lubricant is often evaluated using thermogravimetric analysis (TGA), which measures the weight loss of a sample as a function of temperature. Studies on various lubricating oils have shown that thermal degradation typically occurs at temperatures higher than oxidative degradation. researchgate.net Standardized tests, such as the pressure vessel oxidation test (ASTM D942), are used to assess the oxidative stability of lubricating greases and oils. semanticscholar.org Research indicates that the oxidative stability of ester oils can be lower than that of highly paraffinic mineral oils but superior to that of naphthenic and polyalphaolefin (PAO) oils under certain conditions. semanticscholar.org The good thermal stability of this compound makes it suitable for applications such as in aluminum rolling and as an additive in metalworking fluids. atamankimya.com

Lubricant Base OilRelative Thermal/Oxidative StabilityKey FactorsReference
Paraffinic OilHighSaturated hydrocarbon structure semanticscholar.org
Naphthenic OilModerateLess stable than paraffinic semanticscholar.org
Polyalphaolefin (PAO)ModerateSynthetic hydrocarbon structure semanticscholar.org
Ester OilVariableDepends on saturation; saturated esters are more stable atamankimya.comnih.govsemanticscholar.org

Novel Applications in Sustainable and Biodegradable Materials

The increasing demand for environmentally friendly materials has spurred research into the use of biodegradable compounds like this compound in the development of sustainable products.

Role as a Plasticizer in Polymer Formulations

Plasticizers are additives that increase the flexibility, workability, and distensibility of polymers. For decades, phthalate-based plasticizers have dominated the market, particularly for polyvinyl chloride (PVC). However, due to health and environmental concerns, there is a significant drive to find safer, bio-based alternatives. researchgate.netdiva-portal.org

Research has actively explored the use of vegetable oil derivatives and their corresponding esters as plasticizers for PVC. A closely related compound, octyl epoxy stearate (OES), which is derived from this compound through epoxidation, has been shown to be an effective multifunctional additive for PVC. allanchem.com OES functions as both a plasticizer, enhancing the flexibility of the polymer, and as a secondary stabilizer that improves thermal stability. allanchem.com It works by scavenging hydrogen chloride (HCl) that is released during the thermal degradation of PVC, thereby preventing discoloration and maintaining the mechanical properties of the polymer. allanchem.com

While research directly focusing on unmodified this compound as a primary plasticizer is less common, its properties suggest potential in this application. Its long, non-polar alkyl chain can effectively intercalate between polymer chains, reducing intermolecular forces and increasing flexibility. It is noted to be used in the processing of various resins, including PVC and vinyl chloride-vinyl acetate (B1210297) copolymers, in small quantities. atamankimya.com

PlasticizerPolymerKey FunctionsReference
Octyl Epoxy Stearate (OES)PVCEnhances flexibility, Improves thermal stability allanchem.com
This compoundPVC, Vinyl CopolymersLubricant during processing atamankimya.com

Development and Characterization of Biodegradable Inks and Packaging Materials

The development of biodegradable inks is a critical aspect of creating fully sustainable packaging. Conventional printing inks often contain petroleum-based solvents and non-biodegradable resins, which can hinder the recycling and composting process. justia.com

Research in Pharmaceutical and Drug Delivery Systems

The unique physicochemical properties of this compound also make it a candidate for investigation in the pharmaceutical and cosmetic industries, particularly in topical drug delivery systems.

Mechanistic Studies of this compound as a Carrier for Active Pharmaceutical Ingredients

Lipid-based drug delivery systems are extensively studied for their ability to enhance the permeation of active pharmaceutical ingredients (APIs) through the skin. These systems can protect the drug from degradation, control its release, and improve its solubility. mdpi.comnih.gov

This compound, being a lipid ester, can function as a component of the lipid matrix in these delivery systems. Its role is primarily as an emollient and a vehicle that can help to solubilize lipophilic APIs. atamankimya.com The mechanism by which lipid-based carriers enhance dermal delivery is multifaceted. They can form an occlusive layer on the skin, increasing hydration of the stratum corneum and thereby facilitating drug penetration. The lipid components can also interact with the lipids in the skin, temporarily disrupting the barrier function and allowing for deeper penetration of the API. mdpi.com

Research into lipid nanoparticles, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), has shown that incorporating different lipids can affect the particle's crystallinity, drug loading capacity, and release profile. nih.gov For instance, the combination of solid lipids like stearic acid with liquid lipids such as oleic acid can create a less ordered lipid matrix, which can accommodate a higher amount of the active drug and provide a more sustained release. nih.gov Given its chemical structure, this compound could act as a liquid lipid component in such formulations, modifying the crystalline structure of the nanoparticles and influencing the release kinetics of the encapsulated API.

Drug Delivery SystemKey ComponentsProposed Mechanism of ActionReference
Lipid Nanoparticles (SLNs, NLCs)Solid lipids (e.g., stearic acid), Liquid lipids (e.g., oleic acid)Occlusion, disruption of stratum corneum, controlled release mdpi.comnih.gov
Topical FormulationsThis compoundEmollient, vehicle for lipophilic APIs, potential component of lipid matrix atamankimya.com

Formulation Development for Topical and Ocular Drug Delivery

This compound is a versatile excipient utilized in the development of advanced drug delivery systems for both topical and ocular applications. Its physicochemical properties, including its role as an emollient, solvent, and oil phase component, make it a valuable ingredient in formulating emulsions, microemulsions, and nanoemulsions designed to enhance the delivery of therapeutic agents.

Topical Drug Delivery Systems

In topical formulations, this compound primarily serves as the oil phase in emulsion-based systems like creams and lotions. These systems are developed to improve the skin permeation of drugs that are poorly soluble in water.

Detailed Research Findings Microemulsions and nanoemulsions are advanced systems that significantly enhance the transdermal delivery of active pharmaceutical ingredients (APIs). brieflands.comnih.gov Microemulsions are clear, thermodynamically stable, and isotropic systems of oil, water, and surfactants, often with a cosurfactant. nih.govjscimedcentral.com Their main advantage is the high solubilization capacity for a large quantity of a drug, which increases the thermodynamic activity of the drug on the skin, thereby improving permeation. brieflands.com The components of a microemulsion, including the oil phase (such as this compound), surfactants, and water, can act synergistically to enhance the flux of drugs across the skin barrier. brieflands.com

Research on the topical delivery of the nonsteroidal anti-inflammatory drug (NSAID) Ketorolac tromethamine has demonstrated the effectiveness of microemulsion vehicles. brieflands.comresearchgate.net While these specific studies may use other oils like eucalyptus oil or isopropyl myristate, this compound is employed for the same purpose: to act as the lipophilic solvent for the drug. pharmaexcipients.com These formulations are characterized by their small droplet size, typically ranging from 28 to 82 nm, which is crucial for skin penetration. brieflands.comresearchgate.net The oil phase, along with surfactants, can interact with the lipid bilayer of the stratum corneum, disrupting its structure and enhancing drug permeation into deeper skin layers. brieflands.com The goal is to create a stable carrier that can effectively transport the drug through the skin. brieflands.comresearchgate.net

To improve their consistency and applicability on the skin, these fluid microemulsions are often incorporated into a gel base, forming a "microemulgel". researchgate.netualberta.ca The choice of gelling agent is critical, as it can influence the final stability and drug release rate of the formulation. ualberta.ca

The following interactive table outlines the typical components and their functions in a topical microemulsion formulation designed for enhanced drug delivery.

Table 1: Components and Functions in a Model Topical Microemulsion Gel

Component Category Example Substance Function in Formulation
Oil Phase This compound Serves as a solvent for the lipophilic drug; enhances skin penetration by interacting with stratum corneum lipids.
Aqueous Phase Purified Water Acts as the continuous phase for oil-in-water (O/W) systems and hydrates the skin.
Surfactant Polysorbate 80 (Tween 80) Reduces interfacial tension between oil and water, enabling the formation of fine droplets.
Co-surfactant Polyethylene Glycol 400 (PEG 400) Works with the surfactant to further reduce interfacial tension and stabilize the microemulsion structure.
Gelling Agent Carbopol 934 / Xanthan Gum Increases the viscosity of the formulation to create a gel, improving application and contact time with the skin. ualberta.ca

| Active Drug | Ketorolac Tromethamine | The therapeutic agent intended for delivery into the skin for local anti-inflammatory or analgesic effects. brieflands.compharmaexcipients.com |

Ocular Drug Delivery Systems

Delivering drugs to the eye presents significant challenges due to protective barriers like tear fluid turnover and the corneal epithelium. Nanoemulsions have emerged as a highly promising strategy to overcome these barriers and improve the bioavailability of ophthalmic drugs. nih.govnih.govresearchgate.net

Detailed Research Findings Ophthalmic nanoemulsions are typically oil-in-water (O/W) dispersions with droplet sizes ranging from 20 to 200 nm. nih.govnih.gov this compound is used as a non-irritating and biocompatible oil phase in these formulations. mdpi.com The primary functions of the oil phase are to dissolve lipophilic drugs and to form the core of the nanodroplets that carry the drug. mdpi.comijcap.in

The small droplet size of nanoemulsions provides a large surface area for contact with the ocular surface, which can lead to increased drug absorption and prolonged retention time. nih.govmdpi.com The surfactants and cosurfactants used to stabilize the nanoemulsion also act as penetration enhancers, helping the drug to traverse the corneal and conjunctival barriers to reach deeper ocular tissues. nih.gov Research has shown that nanoemulsion formulations can achieve greater drug concentrations in the aqueous humor compared to conventional eye drops, potentially allowing for less frequent dosing. nih.gov

The formulation of a stable and effective ocular nanoemulsion requires careful selection of components and optimization of their ratios. nih.govresearchgate.net Key characterization parameters include droplet size, polydispersity index (PDI), and zeta potential. A small droplet size and a low PDI (indicating a narrow size distribution) are desirable for transparency and stability. The zeta potential, which measures the surface charge of the droplets, is important for stability and interaction with the negatively charged ocular surface. mdpi.com

The following interactive table summarizes the key physicochemical characteristics of an optimized ocular nanoemulsion.

Table 2: Typical Physicochemical Properties of Ocular Nanoemulsions

Parameter Typical Value Range Significance in Ocular Drug Delivery
Droplet Size 20 - 200 nm Small size prevents irritation, enhances corneal penetration, and improves stability. nih.govnih.gov
Polydispersity Index (PDI) < 0.3 Indicates a narrow and uniform droplet size distribution, which is critical for formulation stability and predictable performance. nih.gov
Zeta Potential -30 mV to +30 mV Measures surface charge; a sufficiently high value (positive or negative) prevents droplet aggregation. Cationic (positive) emulsions can enhance residence time on the negatively charged ocular surface. nih.govmdpi.com
pH 6.5 - 7.5 Must be within a non-irritating range, close to the physiological pH of tears.

| Viscosity | Low (Fluid) | Ensures the formulation can be easily administered as an eye drop without causing blurring of vision. mdpi.com |

Environmental Fate and Ecotoxicological Studies of Octyl Stearate

Biodegradation Pathways and Kinetics

The breakdown of octyl stearate (B1226849) in the environment is primarily driven by microbial activity. The rate and extent of this biodegradation are influenced by the chemical's molecular structure and the surrounding environmental conditions.

Aerobic Biodegradation Studies and Rate Determination

Under aerobic conditions, where oxygen is present, octyl stearate is expected to be extensively biodegraded. scbt.com Studies on similar long-chain fatty acid esters have demonstrated significant biodegradation, with expectations that this compound would follow a similar pattern due to its stearic acid component, which is known to be rapidly biodegraded. scbt.com The initial and rate-limiting step in the aerobic biodegradation of many organic compounds is the enzymatic insertion of oxygen, a process readily carried out by bacteria. acs.org For fatty acid esters like this compound, the primary degradation pathway begins with the cleavage of the ester linkage through hydrolysis, yielding the corresponding alcohol (octanol) and fatty acid (stearic acid). industrialchemicals.gov.aunih.gov This hydrolysis is facilitated by ubiquitous esterase enzymes. europa.eu

Table 1: Aerobic Biodegradation Data for Analogous Compounds

Compound Test System Half-life (t½) Reference
8:2 fluorotelomer stearate monoester Aerobic soil 10.3 days nih.gov
Various surfactants and a fatty alcohol Aerobic sediment 0.041 - 4.35 days researchgate.net

Biomineralization Assessment and End-Product Analysis

Biomineralization refers to the complete degradation of an organic compound to its inorganic constituents, primarily carbon dioxide, water, and mineral salts. mdpi.com For this compound, following the initial hydrolysis, the resulting octanol (B41247) and stearic acid are further metabolized. Stearic acid typically undergoes β-oxidation to generate energy for microbial cells. europa.eu The alcohol component is also oxidized, ultimately leading to the formation of carbon dioxide. europa.eu

Studies on similar fatty acid methyl esters (FAMEs) have confirmed their mineralization to carbon dioxide under aerobic conditions. lyellcollection.org The ASTM D5338 standard test method is often used to determine the aerobic biodegradation of plastic materials by measuring the evolved carbon dioxide, providing a direct measure of biomineralization. pce.parliament.nz While specific biomineralization data for this compound was not found, the known metabolic pathways of its constituent parts strongly suggest that it will ultimately be mineralized in aerobic environments. industrialchemicals.gov.aueuropa.eu

Influence of Molecular Structure on Biodegradation Rates

The molecular structure of a chemical significantly impacts its susceptibility to microbial degradation. acs.orgmdpi.com For esters like this compound, several structural features are relevant:

Chain Length: The rate of hydrolysis of linear esters can increase with the increasing chain length of either the alcohol or the acid component. europa.eu

Branching: Branching in the molecular structure generally reduces the rate of ester hydrolysis compared to linear esters. europa.eu Studies on naphthenic acids have also shown that increased alkyl branching leads to greater recalcitrance. nih.gov

Oxygen Content: The presence of oxygen atoms within a molecule, such as in the ester group of this compound, generally enhances biodegradability compared to similar molecules without oxygen. acs.org

Cyclic Structures: Increased cyclization has been observed to decrease the biodegradation rate of some organic acids. nih.gov

The linear nature of the stearic acid chain in this compound is expected to facilitate its biodegradation. scbt.com

Environmental Persistence and Mobility Research

Due to its high lipophilicity (log Kow is estimated to be high) and very low water solubility, this compound is expected to have low mobility in soil and aquatic environments. scbt.com It has a high potential for adsorption to solid organic particles, meaning its primary environmental compartments are likely to be soil and sediment. europa.eu Fugacity modeling indicates that fatty acid esters like this compound exhibit similar distribution patterns in environmental compartments such as air, water, soil, and sediment. scbt.com Given its expected ready biodegradability, significant long-term persistence in the environment is not anticipated. scbt.comeuropa.eu However, in anaerobic environments, the degradation rate may be slower. researchgate.net

Ecotoxicity Assessments in Environmental Compartments

The potential for a chemical to cause harm to living organisms is a critical aspect of its environmental risk assessment.

Aquatic Ecotoxicity Studies (e.g., effects on aquatic organisms)

Based on data for analogous long-chain fatty acid esters, this compound is not expected to be acutely toxic to fish. scbt.com For example, decyl oleate (B1233923) and a C16-18 saturated and C18 unsaturated fatty acid 2-ethylhexanoate (B8288628) showed a low acute toxicity to fish with a reported LC50 of 3200 mg/L. scbt.com However, for daphnids, an acute LC50 of 17 mg/L was reported for these analogues, suggesting a higher sensitivity of these invertebrates. scbt.com It is important to note that due to the low water solubility of these esters, observed toxicity in some tests may be due to physical effects rather than direct chemical toxicity. nih.gov

Table 2: Aquatic Ecotoxicity Data for Analogous Compounds

Organism Endpoint Value (mg/L) Compound Reference
Fish LC50 3200 Decyl oleate and fatty acid, C16-18 saturated and C18 unsaturated, 2-ethylhexanoate scbt.com

Soil Ecotoxicity and Terrestrial Impact Studies of this compound

The assessment of this compound's impact on terrestrial ecosystems relies significantly on data from structurally similar compounds, a method known as read-across, which is a standard approach in chemical risk assessment. Direct experimental data on the soil ecotoxicity of this compound is limited in publicly accessible literature. However, information from analogue substances, such as other long-chain fatty acid esters, provides valuable insights into its expected behavior and effects in the soil environment.

Long-chain fatty acid esters, including this compound, are generally characterized by low water solubility and a high octanol-water partition coefficient (Log Kow), which suggests a strong tendency to adsorb to soil organic matter. This adsorption influences their mobility and bioavailability to terrestrial organisms. The primary route of exposure for soil-dwelling organisms is expected to be through direct contact with and ingestion of soil particles rather than through pore water.

Studies on analogous fatty acid esters indicate a low level of toxicity to key terrestrial organisms such as earthworms, plants, and microorganisms. It is anticipated that this compound, being readily biodegradable, is unlikely to persist in the soil environment, thereby limiting long-term exposure and impact.

Detailed Research Findings

Research findings from analogue substances provide a basis for evaluating the terrestrial impact of this compound. For instance, studies on "Fatty acids, C16-18 and C18-unsaturated, 2-ethylhexyl esters," a close analogue to this compound, have been conducted on terrestrial plants. Additionally, acute toxicity tests on earthworms using isopropyl myristate, another structurally related ester, offer a proxy for understanding the potential effects on soil invertebrates.

The scientific literature suggests that soil microorganisms are capable of utilizing fatty acid esters as an energy source, indicating that these substances are unlikely to be toxic to microbial communities and can be effectively broken down. europa.eu

The following tables summarize the available ecotoxicological data for compounds analogous to this compound.

Table 1: Terrestrial Invertebrate Ecotoxicity (Read-Across Data)

Test Organism Analogue Substance Test Guideline Endpoint Result Reference

Interactive Data Table 1: Terrestrial Invertebrate Ecotoxicity (Read-Across Data)

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Table 2: Terrestrial Plant Ecotoxicity (Read-Across Data)

Test Species Analogue Substance Test Guideline Endpoint Result Reference
3 plant species Fatty acids, C16-18 and C18-unsaturated, 2-ethylhexyl esters Not Specified 21-day NOEC 100 mg/kg europa.eu

Interactive Data Table 2: Terrestrial Plant Ecotoxicity (Read-Across Data)

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Computational Modeling and Theoretical Investigations of Octyl Stearate

Molecular Dynamics Simulations for Conformational Analysis and Interfacial Behavior

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the conformational dynamics and interfacial properties of octyl stearate (B1226849).

Conformational Analysis: The 24-carbon chain of the stearate group and the 8-carbon chain of the octyl group afford octyl stearate a high degree of conformational flexibility. MD simulations can explore the vast conformational landscape of the molecule, identifying preferred shapes and the energetics of transitions between them. In a typical simulation, the molecule is placed in a simulated environment (e.g., a vacuum, a solvent box of water, or a nonpolar solvent), and its trajectory is tracked over nanoseconds or even microseconds.

Analysis of these trajectories reveals key conformational properties. For instance, the distribution of dihedral angles along the alkyl chains can be calculated to understand the prevalence of gauche versus trans conformations. In non-polar environments or in the bulk liquid phase, the alkyl chains of this compound are expected to adopt extended, trans-rich conformations to maximize van der Waals interactions. However, in isolation or at an interface, the molecule may fold or bend. The radius of gyration (Rg) is a key parameter calculated from MD simulations to quantify the compactness of the molecule over time. mdpi.com Methods like 'conformational flooding' can be employed to accelerate the simulation of slow conformational transitions, which might otherwise occur on timescales inaccessible to conventional MD. mpg.de

Interfacial Behavior: this compound's amphiphilic nature, with a polar ester head group and long nonpolar alkyl tails, makes its behavior at interfaces particularly relevant. MD simulations are well-suited to model these interfaces, such as the boundary between water and oil or air and water.

In simulations of an oil-water interface, this compound molecules would be expected to orient themselves with the polar ester group interacting with the water phase and the hydrophobic alkyl chains extending into the oil phase. MD simulations can quantify this behavior by calculating order parameters for the alkyl chains and density profiles of the different molecular components across the interface. Studies on similar long-chain fatty acids and esters, like stearic acid and palmitate esters, have shown that molecules at an interface can form organized monolayers. mdpi.comacs.orgnih.gov The simulation can also reveal the formation of nanostructures, where molecules might cross the interface and entangle, creating mechanical interlocks that influence interfacial bonding strength. mdpi.com The solvent-accessible surface area (SASA) is another important metric, distinguishing between the hydrophobic and hydrophilic areas of the molecule exposed to the solvent, which changes significantly during micelle formation or interfacial aggregation. mdpi.com

Table 1: Typical Parameters Investigated in MD Simulations of Ester Systems
ParameterDescriptionTypical Findings for Long-Chain EstersReference
Radius of Gyration (Rg)A measure of the overall size and compactness of a molecule or aggregate.Fluctuates over time, indicating dynamic changes in shape. Can decrease upon interaction with other molecules to form more compact structures like micelles. mdpi.com
Solvent Accessible Surface Area (SASA)The surface area of a molecule that is accessible to a solvent. Often split into hydrophilic and hydrophobic contributions.Hydrophobic SASA decreases significantly as molecules aggregate to minimize contact with water. mdpi.com
Dihedral Angle DistributionThe distribution of torsion angles in the alkyl chains, indicating the prevalence of trans (extended) vs. gauche (kinked) conformations.Alkyl tails in a hydrophobic core tend to be extended (trans), while those at a curved interface may show more gauche defects. researchgate.net
Diffusion CoefficientA measure of the rate of movement of molecules through the simulation box.Can be influenced by system parameters like temperature and pressure, affecting interfacial bonding. mdpi.com
Interfacial EnergyThe energy associated with the interface between two immiscible phases (e.g., oil and water).Higher (more negative) values indicate stronger, more stable interfacial interactions. Processing parameters like temperature can increase this value. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. scienceopen.com These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, orbital energies, and molecular reactivity, which are beyond the scope of classical methods like MD. scienceopen.com

Electronic Structure: For this compound, quantum chemical calculations can determine its optimized three-dimensional geometry, corresponding to the minimum energy structure. From this, a host of electronic properties can be derived. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. In this compound, the oxygen atoms of the ester group are expected to be the most electron-rich sites, while the carbonyl carbon is electron-deficient.

The energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance. researchgate.net The HOMO energy (EHOMO) is related to the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive. researchgate.net

Reactivity Prediction: Global reactivity descriptors, derived from orbital energies and total electronic energy, can be calculated to predict the chemical behavior of this compound. These descriptors provide a quantitative measure of reactivity.

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): A measure of the power of an atom or group to attract electrons. Calculated as (I + A) / 2.

Global Hardness (η): A measure of resistance to charge transfer. Calculated as (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap and is less reactive. researchgate.net

Global Softness (S): The reciprocal of hardness (1 / η). A softer molecule is more reactive. researchgate.net

Comparative DFT studies on stearic acid have shown it to be a relatively stable molecule with a large HOMO-LUMO gap, indicating lower reactivity compared to unsaturated fatty acids like linolenic acid. researchgate.net Similar calculations for this compound would be expected to yield results reflecting a stable, saturated ester, with the primary reactive sites being the ester group for reactions like hydrolysis. DFT-calculated reaction barriers can be strongly correlated with experimental reaction rates. nih.gov

Table 2: Quantum Chemical Descriptors and Their Significance
DescriptorFormulaSignificance for ReactivityReference
EHOMO-Energy of the Highest Occupied Molecular Orbital. Higher energy indicates a better electron donor. researchgate.netresearchgate.net
ELUMO-Energy of the Lowest Unoccupied Molecular Orbital. Lower energy indicates a better electron acceptor. researchgate.netresearchgate.net
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. researchgate.net
Dipole Moment (μ)-Measures the overall polarity of the molecule. Influences intermolecular interactions. researchgate.net
Global Hardness (η)(ELUMO - EHOMO) / 2Resistance to deformation of the electron cloud. "Hard" molecules are less reactive. researchgate.net
Global Softness (S)1 / (2η)The inverse of hardness. "Soft" molecules are more reactive. researchgate.net

Development of Structure-Property Relationship (QSPR/QSAR) Models for Predictive Research

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of compounds with their physical properties or biological activities. uobasrah.edu.iq These models are powerful predictive tools in chemical research and industry, allowing for the estimation of properties without the need for expensive and time-consuming experiments. mdpi.comsemanticscholar.org

The development of a QSPR model involves several key steps:

Data Set Collection: A "training set" of compounds with known experimental values for a specific property (e.g., boiling point, viscosity, enthalpy of formation) is assembled. uobasrah.edu.iq

Descriptor Calculation: For each molecule in the training set, a large number of numerical "molecular descriptors" are calculated. These descriptors are derived solely from the molecular structure and can represent constitutional (e.g., molecular weight, atom counts), topological (e.g., connectivity indices), geometric (e.g., surface area), or quantum-chemical (e.g., HOMO/LUMO energies) features. mdpi.comsemanticscholar.org

Model Building: Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., genetic algorithms, neural networks), are used to find the best mathematical equation that relates a small subset of the calculated descriptors to the property of interest. uobasrah.edu.iqresearchgate.net

Validation: The predictive power of the model is rigorously tested using cross-validation techniques and an external "test set" of compounds that were not used in building the model. researchgate.net

For a compound like this compound, QSPR models can be developed or applied to predict a wide range of physicochemical properties. For example, broad-based QSPR models have been successfully developed to predict the standard enthalpy of formation for over a thousand organic compounds, including esters. mdpi.comresearchgate.net Such models typically use a small number of descriptors that can be easily calculated from the chemical structure, such as the number of atoms, bond orders, and counts of specific elements like oxygen. mdpi.com By inputting the structural descriptors for this compound into a validated QSPR model, one could reliably predict its properties, aiding in process design and chemical assessment.

Table 3: Example Descriptor Classes for QSPR Modeling
Descriptor ClassExamplesInformation EncodedReference
ConstitutionalMolecular Weight, Number of Oxygen Atoms, Number of Rotatable BondsBasic molecular composition and size. lookchem.com
TopologicalWiener Index, Kier & Hall Connectivity IndicesMolecular branching and connectivity. uobasrah.edu.iq
GeometricMolecular Surface Area, Molecular Volume3D size and shape of the molecule. uobasrah.edu.iq
Quantum-ChemicalHOMO/LUMO energies, Dipole Moment, Partial ChargesElectronic structure and charge distribution. researchgate.netuobasrah.edu.iq
PhysicochemicalLogP (octanol-water partition coefficient), Molar RefractivityLipophilicity and polarizability. lookchem.com

Future Research Directions and Interdisciplinary Opportunities for Octyl Stearate

Advancements in Green and Sustainable Synthetic Technologies

The chemical industry is undergoing a significant shift from conventional synthesis methods, which often rely on high temperatures and inorganic catalysts, towards greener and more sustainable alternatives. mdpi.com The biocatalytic synthesis of esters, including octyl stearate (B1226849), using enzymes like lipases, represents a cornerstone of this transition. csic.esbohrium.com

Future research is focused on optimizing these biocatalytic processes. Key areas of investigation include:

Novel Biocatalysts: While lipases from sources like Candida rugosa and immobilized versions like Lipozyme have proven effective, the search for more robust, efficient, and reusable biocatalysts continues. mdpi.comjst.go.jp The development of genetically re-wired microorganisms, such as Rhodococcus jostii, to produce high-value wax esters directly from simple carbon sources like glucose, showcases a promising frontier in creating industrially viable biocatalysts. rsc.org

Process Optimization: Research aims to maximize conversion yields and minimize reaction times. mdpi.com Studies have successfully optimized variables such as temperature, enzyme concentration, and substrate molar ratios for the synthesis of various alkyl stearates. mdpi.com For instance, in the synthesis of other esters, biocatalytic routes have demonstrated high productivity and enzyme reusability over multiple cycles, making the process more economically viable. mdpi.commdpi.com

Solvent-Free Systems: A major advantage of biocatalysis is the ability to conduct reactions in solvent-free media. mdpi.commdpi.com This minimizes waste generation and simplifies downstream processing, aligning with the principles of green chemistry. mdpi.com

Economic Scalability: Despite technical successes, the high cost of immobilized lipases remains a barrier to widespread industrial adoption. csic.es Future research must include rigorous techno-economic assessments to identify and overcome the financial drawbacks, thereby enhancing the commercial attractiveness of biocatalytic ester production. csic.es

Exploration of Novel Octyl Stearate Derivatives with Tailored Functional Properties

Modifying the chemical structure of this compound can yield novel derivatives with enhanced or specialized properties for a range of applications. Research in this area focuses on introducing new functional groups to the fatty acid or alcohol moiety.

An example is the enzymatic synthesis of octyl dihydroxystearate , which introduces hydroxyl groups onto the stearic acid chain. jst.go.jp This modification can alter properties like polarity, solubility, and reactivity, potentially leading to new applications. Another area of exploration involves creating branched esters, such as 2-ethylhexyl α-hydroxy stearate esters , derived from oleic acid. researchgate.net These derivatives have shown favorable properties, including very low pour points, making them excellent candidates for bio-based lubrication base fluids. researchgate.net Similarly, complex esters like Octyldodecyl Stearoyl Stearate , synthesized from stearic acid and octyldodecanol, are valued in cosmetics for their specific textural and binding properties. specialchem.com

Future work will likely involve:

Synthesizing a wider array of derivatives through techniques like epoxidation followed by ring-opening reactions. researchgate.net

Systematically studying the structure-property relationships of these new compounds.

Evaluating their performance in applications such as high-performance biolubricants, specialty emollients in cosmetics, and functional additives in polymers.

Integration into Next-Generation Functional Materials and Nanotechnology

The unique physicochemical properties of this compound make it a valuable component in the development of advanced functional materials.

Phase Change Materials (PCMs): this compound and similar long-chain esters are being actively investigated as organic PCMs for thermal energy storage. x-mol.comgoogle.com These materials can absorb, store, and release large amounts of latent heat during phase transitions (solid-to-liquid and vice-versa). Research is focused on:

Microencapsulation: To prevent leakage in the molten state and improve handling, this compound can be encapsulated within polymer shells, such as polytrimethylolpropane triacrylate (PTMPTA) or melamine-formaldehyde resin. x-mol.comatamanchemicals.com

Enhanced Thermal Conductivity: One challenge with organic PCMs is their low thermal conductivity. Integrating nanoparticles or conductive polymers like polyaniline into the shell or matrix can improve heat transfer rates. x-mol.com

Applications in Smart Textiles: PCM-treated fabrics can enhance thermal comfort by regulating the microclimate around the body. ekb.egekb.eg Polyester fabrics coated with PCM composites containing octadecane (B175841) (a similar long-chain hydrocarbon) have shown improved thermal profiles. ekb.egekb.eg

Nanotechnology: this compound serves as a key ingredient in nano-scale delivery systems, particularly nanoemulsions, which are used in cosmetics, pharmaceuticals, and food. researchgate.net

Nanoemulsions: These are dispersions of oil droplets in water (or vice versa) with droplet sizes typically below 200 nm. ijcmas.com this compound is often used as the oil phase in these formulations. google.com Nanoemulsions offer advantages like high stability, optical clarity, and enhanced bioavailability of encapsulated hydrophobic compounds. researchgate.net

Drug and Active Ingredient Delivery: The large surface area of nanoemulsions facilitates the transport of active ingredients. researchgate.net Sucrose stearate-based nanoemulsions have been shown to be effective for dermal drug delivery. nih.gov Future research will explore the use of this compound-based nanoemulsions to deliver a wider range of therapeutic and cosmetic agents, optimizing formulation for stability and targeted release. ijcmas.comsci-hub.se

Deeper Mechanistic Understanding of Biological Interactions and Bioavailability

While this compound is widely used in topical products, a more profound understanding of its interaction with biological systems is a key area for future research.

Current knowledge suggests that fatty acid esters generally have low toxicity. scbt.com Upon ingestion, they are expected to be hydrolyzed by enzymes into their constituent fatty acid (stearic acid) and alcohol (octanol), which are then absorbed and metabolized. europa.eu However, detailed toxicokinetic studies specifically on this compound are not extensive.

Future research should focus on:

Dermal Penetration and Metabolism: Investigating the extent to which this compound penetrates the skin barrier and whether it is metabolized by skin enzymes. This is crucial for safety assessments in cosmetics.

Enhancing Bioavailability: this compound's emollient properties can influence the absorption of other active ingredients in a formulation. atamankimya.com Its unique molecular interactions can promote the solubilization of lipids and enhance the bioavailability of hydrophobic compounds. scbt.com Further studies are needed to quantify this effect and understand the underlying mechanisms, which could involve altering skin hydration or lipid structure.

Cytotoxicity of Metabolites: Research on other long-chain fatty acid epoxides suggests that their metabolites (diols) can sometimes be more toxic than the parent compound. nih.gov While this compound is a saturated ester, understanding the complete metabolic pathway and the biological activity of any intermediates is essential for a comprehensive safety profile.

Development of Comprehensive Environmental Risk Assessment Methodologies for Ester Compounds

Ensuring the environmental safety of widely used chemicals like this compound is paramount. Future research will focus on developing more sophisticated and comprehensive environmental risk assessment (ERA) methodologies for ester compounds.

Current assessments often use a "read-across" approach, where data from structurally similar chemicals is used to predict the properties of a substance with limited data. europa.euindustrialchemicals.gov.au For long-chain fatty acid esters, this approach suggests a low environmental risk profile. Key characteristics include:

Low Water Solubility: Compounds with long carbon chains, like this compound, have very low water solubility, which limits their bioavailability to aquatic organisms. europa.eu

Ready Biodegradability: Ester compounds are generally expected to be readily biodegradable, preventing persistence in the environment. europa.eu

Toxicity Profile: Aquatic toxicity for fatty acid esters tends to decrease as the carbon chain length increases beyond a certain point (around C12), due to the corresponding decrease in water solubility. europa.eu Studies on groups of esters have found them unlikely to be causing ecological harm. epa.govcanada.ca

Despite this generally favorable profile, future ERA methodologies should aim to be more comprehensive by:

Lifecycle Analysis: Moving beyond simple ecotoxicity tests to consider the entire lifecycle of the compound, from production (including the impact of raw material sourcing) to its ultimate fate in various environmental compartments.

Modeling Chronic Exposure: Developing more accurate models to predict the potential effects of long-term, low-level exposure on ecosystems.

Mixture Toxicity: Assessing the environmental impact of this compound in the context of the complex mixtures found in commercial products and environmental systems, as interactions with other chemicals could alter its behavior and toxicity.

Q & A

Q. What are the established laboratory synthesis protocols for Octyl stearate, and how do reaction conditions influence yield and purity?

this compound (CAS 22047-49-0) is synthesized via esterification of stearic acid with 2-ethylhexanol, typically catalyzed by acid catalysts like sulfuric acid or lipases. Key parameters affecting yield and purity include:

  • Temperature : Optimal ranges between 100–150°C to balance reaction rate and side-product formation.
  • Catalyst selection : Acid catalysts require neutralization post-reaction, while enzymatic methods offer milder conditions but slower kinetics.
  • Purification : Vacuum distillation or recrystallization from ethanol removes unreacted precursors. Yields typically exceed 80% under optimized conditions .
    Methodological Note : Monitor reaction progress via acid value titration or FTIR to track ester bond formation.

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound in research settings?

  • Gas Chromatography (GC) : Quantifies purity by separating esters from residual alcohols/acids. Use polar columns (e.g., DB-WAX) with flame ionization detection .
  • NMR Spectroscopy : ¹H NMR (δ 4.05 ppm, triplet for –CH₂–O–CO–) and ¹³C NMR (δ 173 ppm for carbonyl) confirm structure .
  • FTIR : Peaks at 1740 cm⁻¹ (C=O stretch) and 1170 cm⁻¹ (C–O ester) validate esterification .
    Data Consistency : Cross-validate results with HRMS (expected m/z 397.4 for [M+H]⁺) and elemental analysis (C: 78.72%, H: 13.27%, O: 8.01%) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the plasticizing efficiency of this compound in polymer matrices, and what conflicting data might arise from different testing methods?

Experimental Design :

  • Sample Preparation : Incorporate this compound (5–20 wt%) into polymers (e.g., PVC) via melt blending.
  • Testing Methods :
    • Differential Scanning Calorimetry (DSC) : Measure glass transition temperature (Tg) reduction to assess mobility enhancement.
    • Tensile Testing : Evaluate elongation-at-break increases and modulus changes.
      Data Contradictions :
  • Discrepancies may arise between Tg reduction (indicating plasticization) and mechanical property degradation (e.g., reduced tensile strength due to phase separation). Validate via SEM imaging to check for homogeneous dispersion .

Q. What methodologies are recommended for assessing the environmental fate and ecotoxicological impact of this compound in aquatic systems?

Approaches :

  • Biodegradation : Follow OECD 301F test for ready biodegradability. This compound’s ester bonds hydrolyze slowly, with half-lives >60 days in aerobic aquatic systems .
  • Toxicity Assays :
    • Algal Growth Inhibition (OECD 201) : EC₅₀ values >100 mg/L suggest low acute toxicity.
    • Daphnia magna Acute Toxicity (OECD 202) : LC₅₀ typically >10 mg/L, indicating moderate risk .
      Challenges : Hydrophobicity (logP ~9.5) complicates aqueous solubility; use solvent carriers like acetone (<0.01% v/v) to avoid artifacts .

Q. In formulating lipid-based drug delivery systems, how does the inclusion of this compound influence encapsulation efficiency and release kinetics, and how can these parameters be optimized?

Methodology :

  • Encapsulation Efficiency : Use high-pressure homogenization to prepare solid lipid nanoparticles (SLNs). This compound’s C18 chain enhances lipid matrix rigidity, increasing drug loading (e.g., ~85% for hydrophobic drugs like curcumin) .
  • Release Kinetics : Conduct in vitro dialysis under sink conditions (PBS, pH 7.4, 37°C). Sustained release over 72 hours correlates with matrix crystallinity (analyzed via XRD).
    Optimization : Adjust lipid:drug ratios (e.g., 10:1 to 5:1) and surfactant blends (e.g., Tween 80) to balance stability and release rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.